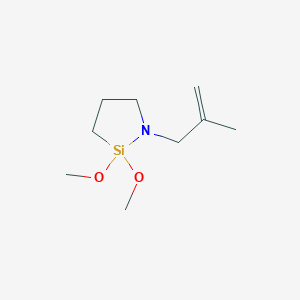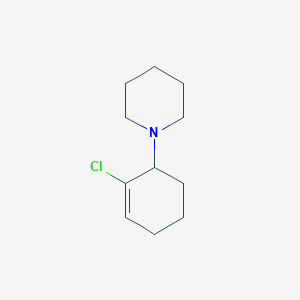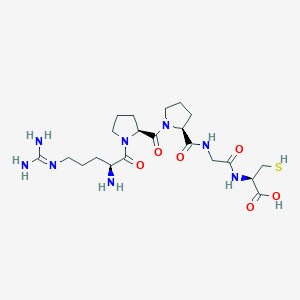![molecular formula C12H9Cl2FN2O2 B14240926 1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 259243-72-6](/img/structure/B14240926.png)
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C12H7Cl2F3N2O2 and a molecular weight of 339.1 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid involves several steps. One common method includes the use of the Vilsmeier-Haack reagent (POCl3/DMF) for formylation of hydrazones . The reaction conditions typically involve the use of phenylhydrazine and phenylhydrazone as starting materials, followed by double formylation to produce the desired pyrazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-hydroxy-1H-pyrazole: This compound has a hydroxyl group instead of a carboxylic acid group, which may result in different chemical and biological properties.
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester: This ester derivative has different solubility and reactivity compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
259243-72-6 |
|---|---|
Molecular Formula |
C12H9Cl2FN2O2 |
Molecular Weight |
303.11 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(fluoromethyl)phenyl]-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9Cl2FN2O2/c1-6-2-10(12(18)19)17(16-6)11-8(13)3-7(5-15)4-9(11)14/h2-4H,5H2,1H3,(H,18,19) |
InChI Key |
FZACHUCIHQOMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2Cl)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)

![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)




![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)

![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
